molecular formula C6H9ClF3NO2 B12433363 4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride

4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B12433363
M. Wt: 219.59 g/mol
InChI Key: HVLXETYBUCCRKX-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the introduction of a trifluoromethyl group into a pyrrolidine ring. One common method is the reaction of pyrrolidine with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts different steric and electronic properties compared to pyridine derivatives. This uniqueness can lead to distinct biological activities and applications in various fields .

Properties

Molecular Formula

C6H9ClF3NO2

Molecular Weight

219.59 g/mol

IUPAC Name

4-(trifluoromethyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)3-1-4(5(11)12)10-2-3;/h3-4,10H,1-2H2,(H,11,12);1H

InChI Key

HVLXETYBUCCRKX-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C(=O)O)C(F)(F)F.Cl

Origin of Product

United States

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